molecular formula C9H14BrN3 B15276046 4-Bromo-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine

4-Bromo-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine

Cat. No.: B15276046
M. Wt: 244.13 g/mol
InChI Key: FARSHAKDPMXZFW-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine is an organic compound that features a bromine atom, a cyclobutylethyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the cyclobutylethyl group: This step involves the alkylation of the pyrazole ring with a cyclobutylethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine
  • 4-Bromo-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine
  • 4-Bromo-1-(2-cyclohexylethyl)-1H-pyrazol-3-amine

Uniqueness

4-Bromo-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine is unique due to the presence of the cyclobutylethyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

4-bromo-1-(2-cyclobutylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3/c10-8-6-13(12-9(8)11)5-4-7-2-1-3-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

FARSHAKDPMXZFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCN2C=C(C(=N2)N)Br

Origin of Product

United States

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